
5-Amino-3-oxohexanoic acid
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Description
5-Amino-3-oxohexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C6H11NO3
- Molecular Weight : 145.1564 g/mol
- CAS Number : 19355-90-9
- IUPAC Name : (5S)-5-amino-3-oxohexanoic acid
The compound is classified as a medium-chain keto acid and is characterized by its zwitterionic form, which plays a role in its solubility and reactivity in biological systems .
Biochemical Role
5-Amino-3-oxohexanoic acid serves as an intermediate in the lysine degradation pathway. Lysine is an essential amino acid critical for protein synthesis, calcium absorption, hormone production, and recovery from injuries. The compound is a substrate for the enzyme L-erythro-3,5-diaminohexanoate dehydrogenase, which facilitates its conversion into other metabolites .
Metabolic Studies
Research indicates that this compound can be utilized as a biomarker in metabolic studies related to lysine metabolism. Its levels can provide insights into metabolic disorders and conditions such as obesity and diabetes. By analyzing the concentration of this compound in biological samples, researchers can assess the functionality of metabolic pathways involving lysine .
Cancer Research
The compound's role as a metabolic intermediate has been investigated in the context of cancer research. Alterations in lysine metabolism have been linked to oncogenic processes. Studies suggest that metabolites derived from lysine degradation may serve as potential biomarkers for various cancers, including colorectal cancer . The ability to track changes in levels of this compound could enhance early detection strategies.
Nutritional Science
In nutritional science, the compound's relationship with protein metabolism makes it significant for dietary studies. Its presence in metabolic pathways can influence dietary recommendations for populations requiring high protein intake, such as athletes or individuals recovering from surgery. Understanding its role may help optimize dietary formulations to support muscle recovery and overall health .
Case Study 1: Lysine Metabolism and Obesity
A study conducted on obese individuals revealed altered levels of metabolites involved in lysine degradation, including this compound. The findings suggested that dysregulation of these metabolites may contribute to obesity-related metabolic disorders. The study emphasized the importance of monitoring this compound as a potential therapeutic target for obesity management.
Case Study 2: Cancer Biomarker Development
In a cohort study focusing on colorectal cancer patients, researchers measured levels of various metabolites, including this compound. The results indicated that elevated levels correlated with advanced stages of cancer. This case study supports the hypothesis that lysine-derived metabolites can serve as biomarkers for cancer progression and highlights the need for further exploration into their diagnostic potential.
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways involving 5-amino-3-oxohexanoic acid in bacterial systems?
- Methodological Answer : this compound is a key intermediate in the lysine degradation pathway. In Clostridium species, lysine is converted to (3S,5S)-3,5-diaminohexanoate via β-lysine 5,6-aminomutase (EC 5.4.3.3), which is subsequently metabolized into this compound. This reaction requires cobamide coenzymes, highlighting the importance of vitamin B12 analogs in anaerobic bacterial metabolism . Researchers should validate pathway activity using isotopic labeling (e.g., ¹³C-lysine) coupled with LC-MS to track intermediate formation.
Q. Which analytical techniques are most effective for detecting this compound in complex biological matrices?
- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. Key parameters include:
- Column : C18 reverse-phase (e.g., 2.1 × 100 mm, 1.7 µm particles).
- Fragmentation : Monitor precursor ion [M+H]⁺ at m/z 146.1 and fragments at m/z 128 (-NH₃ loss) and m/z 101 (-C₂H₇N loss) for identification .
- Sample Preparation : Deproteinize using acetonitrile (3:1 solvent-to-sample ratio) to minimize matrix interference.
Q. How does this compound contribute to lysine catabolism in eukaryotic systems?
- Methodological Answer : While bacterial pathways are well-characterized, eukaryotic lysine degradation mechanisms are less understood. In mammalian systems, hypothesize its role by comparing homology of bacterial enzymes (e.g., β-lysine mutases) with eukaryotic databases. Use CRISPR-Cas9 knockout models in cell lines to disrupt candidate genes and measure this compound accumulation via targeted metabolomics .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic flux data involving this compound?
- Methodological Answer : Discrepancies often arise from:
- Extraction Methods : Acidic vs. neutral conditions alter stability. Validate protocols using spiked recovery experiments .
- Enzyme Assay Conditions : Cobamide cofactor availability varies between strains. Supplement assays with adenosylcobalamin and monitor reaction kinetics via UV-Vis (λ = 340 nm for NADH oxidation) .
- Data Normalization : Use internal standards like deuterated this compound (if commercially available) or structurally similar analogs (e.g., 5-aminolevulinic acid-d4) .
Q. What experimental strategies can elucidate the role of this compound in cellular redox regulation?
- Methodological Answer :
- Isotope Tracing : Feed cells with ¹³C-glucose and track incorporation into this compound via LC-MS to assess its link to central carbon metabolism.
- Genetic Knockdowns : Silence putative oxidoreductases (e.g., aldehyde dehydrogenases) and measure intracellular redox ratios (NAD+/NADH) using fluorescence biosensors.
- Oxidative Stress Assays : Expose cells to H₂O₂ and quantify this compound levels alongside glutathione to evaluate antioxidant roles .
Q. What are the challenges in quantifying this compound in low-abundance biological samples?
- Methodological Answer :
- Sensitivity Limits : Optimize MS parameters (e.g., lower collision energy to preserve precursor ions).
- Matrix Effects : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to enhance purity.
- Standard Curves : Prepare in matching biological matrices (e.g., plasma, cell lysate) to account for ion suppression. Cross-validate with NMR (¹H, 600 MHz) if MS sensitivity is insufficient .
Properties
CAS No. |
19355-90-9 |
---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
5-amino-3-oxohexanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-4(7)2-5(8)3-6(9)10/h4H,2-3,7H2,1H3,(H,9,10) |
InChI Key |
FAASBXNEOGMQHS-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)CC(=O)O)N |
Canonical SMILES |
CC(CC(=O)CC(=O)O)N |
Synonyms |
3-keto-5-aminohexanoate |
Origin of Product |
United States |
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